![molecular formula C11H14N4S B3043480 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine CAS No. 874781-96-1](/img/structure/B3043480.png)

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine

Overview

Description

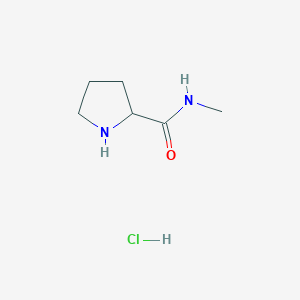

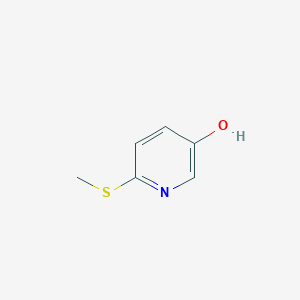

“4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” is a heterocyclic compound with a diazepine ring and a thienopyrimidine ring in its structure. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

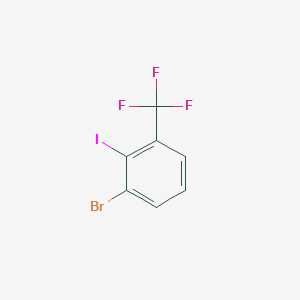

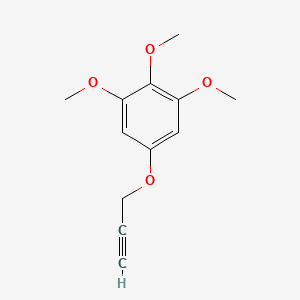

The synthesis of pyrimidines, including “this compound”, has been described in various studies. One effective method reported involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of “this compound” includes a diazepine ring and a thienopyrimidine ring. Pyrimidine derivatives, including this compound, are known to have diverse biological potential .Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, have shown promising anticancer activity. These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C11H14N4S, and its molecular weight is 234.32 g/mol.Scientific Research Applications

Synthesis and Reactivity

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine belongs to the broader class of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds. These compounds are known for a wide range of biological activities, and their synthesis, reactions, and biological evaluation have been actively pursued for decades. The significance of 1,4-diazepines, including derivatives similar to this compound, stems from their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them of considerable interest for pharmaceutical applications (Rashid et al., 2019).

Role in Medicinal Chemistry

The presence of the thieno[2,3-d]pyrimidine scaffold, closely related to the subject of inquiry, plays a pivotal role in medicinal chemistry. It serves as a structural unit in bioactive molecules, demonstrating the importance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues in the domain. The modifications involving heteroaromatic rings, such as thienyl groups, have shown to impact the biological activities of purine and pyrimidine nucleobases and their derivatives, leading to compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine derivatives, which include structures similar to this compound, has seen extensive research due to their broader synthetic applications and bioavailability. The utilization of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of these scaffolds highlights their wide range of applicability in medicinal and pharmaceutical industries. These studies open avenues for developing novel lead molecules with significant biological activities (Parmar, Vala, & Patel, 2023).

Biological Significance and Activities

1,4-Diazepine derivatives, including those with thieno[2,3-d]pyrimidine moieties, are associated with diverse biological activities, which are crucial for their exploration in pharmaceutical industries. The wide range of biological activities, from antipsychotic to anticancer effects, underscores the potential of these compounds for therapeutic use. Their role in drug design and as part of bioactive molecules in medicinal chemistry, especially in the context of nucleobases and nucleosides, emphasizes their relevance in scientific research aimed at discovering new therapies (Rashid et al., 2019).

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) and epidermal growth factor receptor (egfr) . These targets play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets (like pi3k and egfr) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and survival.

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the key pathways affected by thieno[3,2-d]pyrimidines . Inhibition of PI3K leads to a decrease in the production of PIP3, a critical secondary messenger. This results in the inactivation of Akt, a serine/threonine-specific protein kinase. Akt inactivation disrupts several downstream processes, including cell cycle progression, apoptosis, and cell migration.

Result of Action

The inhibition of pi3k and egfr by thieno[3,2-d]pyrimidines can lead to reduced cell proliferation and increased apoptosis . This makes them potential candidates for cancer therapy.

Future Directions

Future research could focus on further exploring the anticancer potential of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVSVRKWGWNXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C3C=CSC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)